Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a benzodioxepin moiety, which is a bicyclic structure containing a dioxepin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- typically involves the reaction of piperazine with a suitable benzodioxepin derivative. One common method involves the use of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde as a starting material. The aldehyde group reacts with piperazine under reductive amination conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-: This compound has a similar structure but differs in the position of the benzodioxepin moiety.
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine: This compound contains a sulfonyl group, which imparts different chemical and biological properties.
Uniqueness
Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzodioxepin moiety and the piperazine ring allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for research and industrial use.
Properties
CAS No. |
67869-89-0 |
---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)piperazine |
InChI |
InChI=1S/C14H20N2O2/c1-8-17-13-3-2-12(10-14(13)18-9-1)11-16-6-4-15-5-7-16/h2-3,10,15H,1,4-9,11H2 |
InChI Key |
SYNDXTGKBIXNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CN3CCNCC3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.